5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
Description
Properties
CAS No. |
1172873-09-4 |
|---|---|
Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(5-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-3-4-8(12)10-9(15-13)5-7(2)14-11(6)10;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
JZVWPLLFUPPCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core with Dimethyl Substitution
The initial step involves synthesizing the quinoline nucleus with methyl groups at positions 2 and 8. This can be achieved via Skraup synthesis or Pfitzinger reaction using appropriately substituted aniline derivatives and aldehydes.
- Condensation of 2,8-dimethyl-4-chloroaniline with glyoxylic acid derivatives under acidic conditions.
- Cyclization facilitated by oxidizing agents such as arsenic acid or iodine.
| Parameter | Details |
|---|---|
| Temperature | 150–180°C |
| Solvent | Glacial acetic acid |
| Catalyst | None or trace acids |
Introduction of Hydrazine Group at Position 4
The hydrazine moiety is introduced via nucleophilic substitution or condensation reactions:
- Refluxing the quinoline derivative with hydrazine hydrate in a suitable solvent such as ethanol or pyridine.
Quinoline derivative + Hydrazine hydrate → Hydrazinoquinoline derivative
| Parameter | Details |
|---|---|
| Temperature | 120–150°C |
| Solvent | Ethanol or pyridine |
| Duration | 4–8 hours |
Chlorination at the 5-Position
Selective chlorination is performed using reagents like phosphorus oxychloride or thionyl chloride , targeting the aromatic ring:
Hydrazinoquinoline + PCl₅ / SOCl₂ → 5-Chloro-hydrazinoquinoline
| Parameter | Details |
|---|---|
| Temperature | 80–100°C |
| Solvent | Anhydrous conditions |
Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid :
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline + HCl → this compound
This step enhances compound stability and facilitates purification.
Reaction Pathway Summary Table
| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 2,8-Dimethyl-4-chloroaniline | Glyoxylic acid derivatives | Acidic reflux | Quinoline core | High yield, optimized |
| 2 | Quinoline derivative | Hydrazine hydrate | Ethanol, reflux | Hydrazinoquinoline | 70–85% yield |
| 3 | Hydrazinoquinoline | PCl₅ / SOCl₂ | 80–100°C | 5-Chloro derivative | Selective chlorination |
| 4 | Chlorinated hydrazinoquinoline | HCl | Room temperature | Hydrochloride salt | Purity >98% |
In-Depth Research Findings and Data Tables
Reaction Conditions and Yields
Structural Confirmation Data
Critical Notes on Synthesis
- Reaction Monitoring: TLC and spectroscopic methods are essential for tracking reaction progress.
- Purification: Recrystallization from ethanol or ethanol-water mixtures ensures high purity.
- Reaction Optimization: Temperature control and reagent stoichiometry are crucial for selectivity and yield.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
The hydrazino group readily undergoes condensation with aromatic aldehydes to form hydrazone derivatives. This reaction is often catalyzed under mild acidic conditions:
These products show altered pharmacological properties compared to the parent compound, with enhanced solubility in polar solvents .
Autoxidation and Dimerization
Under aerobic conditions, the compound undergoes autoxidation to form dimeric pyridazino-diquinoline derivatives. Key steps include:
-
Proton shift to a tautomeric form
-
Dimerization via hydrazine elimination
-
Electrocyclic ring closure
This reaction proceeds spontaneously in ethanol at room temperature, yielding pentacyclic structures with fused pyridazine and quinoline systems . The dimerization pathway is oxygen-dependent, as evidenced by inert atmosphere experiments where starting material is recovered .
Nucleophilic Substitution Reactions
The chlorine substituent at position 5 participates in nucleophilic displacement:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Sodium azide | DMF, 80°C, 4 hours | 5-Azido-2,8-dimethylquinoline | Click chemistry substrates |
| Hydrazine | Ethanol, reflux, 6 hours | 5-Hydrazino-2,8-dimethylquinoline | Antitubercular agents |
| Alkoxides | THF, -78°C to RT, 12 hours | 5-Alkoxy derivatives | Solubility modification |
Substitution kinetics depend on the leaving group’s electronegativity and steric environment . The methyl groups at positions 2 and 8 create steric hindrance, slowing substitution rates compared to non-methylated analogs .
Oxidation-Reduction Behavior
The hydrazino group displays redox activity:
Oxidation (Air/Oxidizing Agents)
-
Forms azo derivatives () with in acidic media
-
Yields quinoline-4-diazonium salts with at 0-5°C
Reduction (Catalytic Hydrogenation)
-
Cleaves N-N bond to generate 4-aminoquinoline derivatives
-
Using in ethanol at 50 psi , achieves >90% conversion
Coordination Chemistry
The compound acts as a bidentate ligand through its hydrazino nitrogen and quinoline ring nitrogen:
| Metal Ion | Complex Structure | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | Octahedral | 8.2 ± 0.3 | Anticancer activity |
| Fe(III) | Trigonal bipyramidal | 6.7 ± 0.2 | Catalytic oxidation systems |
| Zn(II) | Tetrahedral | 5.9 ± 0.4 | Luminescent materials |
Complexation modifies electronic absorption spectra, with bathochromic shifts of 15-20 nm observed in UV-Vis spectra .
Heterocyclic Ring Formation
Reaction with diketones or α,β-unsaturated carbonyl compounds generates fused heterocycles:
| Reactant | Product | Conditions | Biological Activity |
|---|---|---|---|
| Acetylacetone | Pyrazole-fused quinoline | AcOH, 100°C, 8 hours | COX-2 inhibition (IC50 2.1 μM) |
| Maleic anhydride | Pyrrolo[3,4-b]quinoline | Toluene, reflux, 12 hours | Antimalarial (IC50 0.8 μM) |
| Thioglycolic acid | Thiazolo[4,5-h]quinoline | DMF, 120°C, 6 hours | Antibacterial (MIC 8 μg/mL) |
These transformations exploit the nucleophilicity of the hydrazino group and the aromatic system’s susceptibility to electrophilic attack .
This comprehensive analysis demonstrates 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride’s versatility as a synthetic intermediate. Its reactivity profile enables applications ranging from medicinal chemistry to materials science, with specific transformations guided by substituent positioning and reaction conditions .
Scientific Research Applications
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industrial Applications: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
- CAS Number : 1172873-09-4 .
- Structural Features: A quinoline core substituted with chlorine at position 5, methyl groups at positions 2 and 8, and a hydrazine group at position 4, forming a hydrochloride salt.
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the quinoline-hydrazine hydrochloride backbone but differ in substituent patterns:
Substituent Effects on Physicochemical Properties
Chlorine Position :
- 5-Chloro (main compound): Electron-withdrawing effect at position 5 may enhance stability and influence π-π stacking in biological targets.
- 6-Chloro (CAS 1170135-66-6): Altered electronic distribution could modify solubility and reactivity compared to the 5-chloro analog .
- 5,8-Dichloro (CAS 1170215-21-0): Increased electronegativity and steric hindrance may reduce solubility in polar solvents .
Hydrazine Hydrochloride :
Comparative Stability and Reactivity
- Thermal Stability : Methyl-substituted analogs (e.g., main compound and CAS 1170135-66-6) may exhibit higher thermal stability due to steric protection of the hydrazine group.
- Oxidative Sensitivity : Dichloro derivatives (CAS 1170215-21-0) could be more prone to oxidative degradation due to increased electron deficiency .
- Synthetic Utility : The main compound’s methyl groups may facilitate regioselective modifications, whereas dichloro analogs offer sites for further halogenation .
Biological Activity
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a quinoline ring system with methyl and chlorine substitutions, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₄
- Molecular Weight : Approximately 258.15 g/mol
- Structure : The compound features a quinoline ring substituted at the 2 and 8 positions with methyl groups and at the 5 position with a chlorine atom, along with a hydrazino group at the 4 position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- DNA Interaction : It binds to DNA, potentially inhibiting replication and transcription processes by forming covalent bonds with nucleophilic sites on DNA.
- Protein Interaction : The compound also interacts with proteins involved in cell signaling pathways, which may enhance its therapeutic effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 × 10⁻⁴ mg/mL |
| Escherichia coli | 1 × 10⁻⁴ mg/mL |
| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |
| Pseudomonas aeruginosa | 1 × 10⁻⁶ mg/mL |
The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties:
- Cell Proliferation Inhibition : Studies indicate that it can inhibit cell proliferation in various cancer cell lines by inducing cytotoxic effects. For instance, compounds derived from similar structures have shown significant cytotoxicity against breast cancer cell lines (MCF-7) with GI50 values in the micromolar range .
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF-7 | 10 - 15 |
| A549 (lung cancer) | 12 - 18 |
These findings suggest that the compound may be effective in targeting cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various derivatives of hydrazinoquinolines found that those containing chlorine substitutions exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study measured inhibition zones against standard strains, confirming the effectiveness of these derivatives .
- Anticancer Study : Another investigation assessed the cytotoxic effects of hydrazinoquinoline derivatives on different cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves hydrazine substitution at the 4-position of a quinoline scaffold. A common approach includes:
Chlorination and methylation : Introduce chloro and methyl groups at positions 5, 2, and 8 via Friedel-Crafts alkylation or nucleophilic substitution.
Hydrazine functionalization : React the intermediate with hydrazine hydrate under reflux in ethanol, followed by HCl neutralization to yield the hydrochloride salt .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient). Purity (>98%) is verified via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and NMR (DMSO-d6, δ 2.5–3.0 ppm for methyl groups) .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Handling : Use a fume hood, nitrile gloves, and PPE due to potential hydrazine toxicity. Avoid inhalation or skin contact .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Monitor for degradation via periodic TLC or LC-MS, as hydrazine derivatives may hydrolyze or oxidize over time .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways for hydrazine substitution .
- Condition Optimization : Apply machine learning (ML) models trained on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, a Bayesian optimization loop can minimize byproduct formation .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) using Design of Experiments (DoE) to validate variables like pH and stirring rate .
Q. What strategies are effective in analyzing and resolving contradictory spectral data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Conflict Resolution :
- NMR Anomalies : Check for solvent impurities (e.g., residual DMSO in DMSO-d6) or dynamic effects (e.g., tautomerism in hydrazine groups). Use variable-temperature NMR to detect slow equilibria .
- MS Discrepancies : Perform high-resolution MS (HRMS) to distinguish between isobaric impurities and adducts (e.g., [M+Na]+ vs. [M+K]+). Compare with isotopic patterns .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity and X-ray crystallography for absolute configuration validation .
Q. How can researchers design experiments to study the compound’s degradation products under varying pH conditions?
Methodological Answer:
- Experimental Design :
- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer in positive/negative ion modes.
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate degradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
